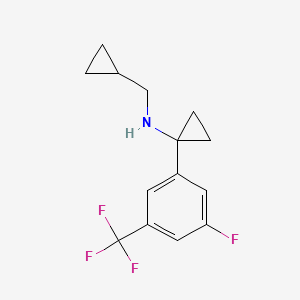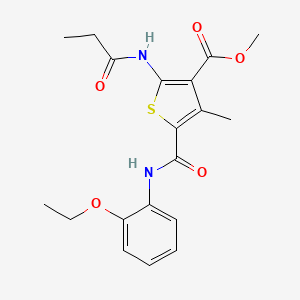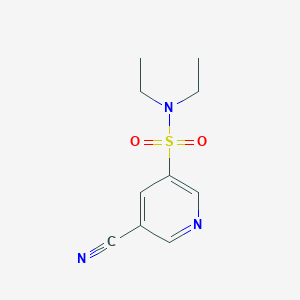
4-Chloro-2-methylpyridin-3-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-クロロ-2-メチルピリジン-3-オールは、分子式がC6H6ClNO、分子量が143.57 g/molの化学化合物です 。これは、塩基性の複素環式有機化合物であるピリジンの誘導体です。
準備方法
合成経路と反応条件
4-クロロ-2-メチルピリジン-3-オールの合成は、いくつかの方法で実現できます。一般的なアプローチの1つは、2-メチルピリジン-3-オールの塩素化です。 この反応には通常、制御された条件下でチオニルクロリド(SOCl2)または五塩化リン(PCl5)などの塩素化剤が必要となります 。反応は通常、ジクロロメタンまたはクロロホルムなどの不活性溶媒中で0〜50℃の温度範囲で行われます。
工業生産方法
工業的な設定では、4-クロロ-2-メチルピリジン-3-オールの製造には、高収率と高純度を確保するために連続フロープロセスが用いられる場合があります。高度な触媒系と最適化された反応条件を使用すると、合成の効率を高めることができます。 さらに、蒸留または再結晶などの精製工程が用いられ、目的の仕様を満たす最終製品が得られます 。
化学反応の分析
反応の種類
4-クロロ-2-メチルピリジン-3-オールは、次のようなさまざまな化学反応を起こします。
置換反応: 適切な条件下で、塩素原子はアミン、チオール、またはアルコキシドなどの他の求核剤で置換できます.
酸化反応: メチル基は、過マンガン酸カリウム(KMnO4)または三酸化クロム(CrO3)などの酸化剤を使用して、対応するアルデヒドまたはカルボン酸に酸化できます.
還元反応: 水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元剤を使用して、化合物を還元して、異なる官能基を持つ誘導体を得ることができます.
一般的な試薬と条件
置換: 求核剤(例:アミン、チオール)、溶媒(例:エタノール、メタノール)、触媒(例:パラジウム、銅)。
酸化: 酸化剤(例:KMnO4、CrO3)、溶媒(例:水、酢酸)。
還元: 還元剤(例:LiAlH4、NaBH4)、溶媒(例:エーテル、テトラヒドロフラン)。
生成される主な生成物
置換: 4-クロロ-2-メチルピリジン-3-オールのアミノ、チオ、またはアルコキシ誘導体。
酸化: アルデヒドまたはカルボン酸。
還元: アルコールまたは他の還元誘導体.
科学研究における用途
4-クロロ-2-メチルピリジン-3-オールは、科学研究において幅広い用途があります。
科学的研究の応用
4-Chloro-2-methylpyridin-3-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
作用機序
4-クロロ-2-メチルピリジン-3-オールの作用機序には、特定の分子標的および経路との相互作用が含まれます。たとえば、特定の酵素または受容体を阻害することで、生物学的プロセスの調節につながることがあります。 化合物の構造により、標的分子と水素結合やその他の相互作用を形成することができ、それらの活性と機能に影響を与えます 。その結合親和性と特異性の詳細な研究は、その完全な作用機序を理解するために不可欠です。
類似の化合物との比較
類似の化合物
2-メチルピリジン-3-オール: 塩素置換基がないため、反応性と特性が異なります.
4-クロロ-3-メチルピリジン-2-オール: 類似の構造をしていますが、置換パターンが異なり、化学的挙動に影響を与えます.
5-クロロ-2-メチルピリジン-3-オール: 異なる特性と用途を持つ別の異性体です.
独自性
類似化合物との比較
Similar Compounds
2-Methylpyridin-3-OL: Lacks the chlorine substituent, resulting in different reactivity and properties.
4-Chloro-3-methylpyridin-2-OL: Similar structure but with different substitution pattern, affecting its chemical behavior.
5-Chloro-2-methylpyridin-3-OL: Another isomer with distinct properties and applications.
Uniqueness
Its chlorine substituent at the 4-position and methyl group at the 2-position make it a versatile compound for various synthetic and research purposes .
特性
IUPAC Name |
4-chloro-2-methylpyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c1-4-6(9)5(7)2-3-8-4/h2-3,9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QITDEZQLVSRJRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylimino-5H-purin-6-one](/img/structure/B12077936.png)


amine](/img/structure/B12077969.png)


![1-[(5-Chloro-1,3-dimethyl-1h-pyrazol-4-yl)sulfonyl]-4-(4-chlorophenyl)piperidin-4-ol](/img/structure/B12077988.png)

![5-[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-one](/img/structure/B12077996.png)


![Copper, [bis(ethanethiolato)indium]bis[mu-(ethanethiolato)]bis(triphenylphosphine)-](/img/structure/B12078008.png)

![2'-Amino-3'-chloro-3-methyl-[1,1'-biphenyl]-2-ol](/img/structure/B12078026.png)
